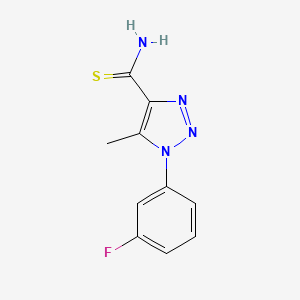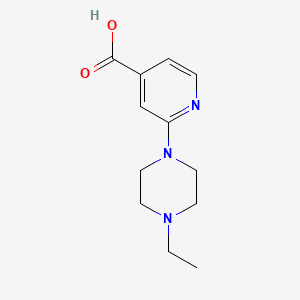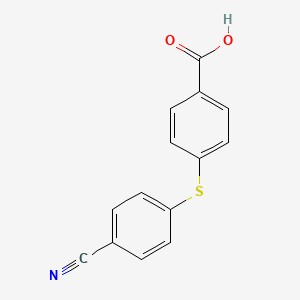![molecular formula C13H21NO2 B3074187 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019480-59-1](/img/structure/B3074187.png)
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Descripción general
Descripción
“2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is a chemical compound with the molecular formula C13H21NO2 . It is a member of phenols, a primary amino compound, a monomethoxybenzene, and a phenylethylamine .
Synthesis Analysis
The synthesis of “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” could involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” contains a total of 48 bonds, including 20 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for this compound. These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is 223.31 g/mol . More detailed physical and chemical properties would require additional specific experimental data.Aplicaciones Científicas De Investigación
Building Blocks for Bioactive Natural Products
Phenol derivatives like “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” have high potential as building blocks for the synthesis of bioactive natural products . These bioactive natural products can be used in various fields, including pharmaceuticals and agrochemicals .
Conducting Polymers
Phenol derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the production of electronic devices, sensors, and batteries .
Antioxidants
“2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” and its derivatives have been found to have potential antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Ultraviolet Absorbers
Phenol derivatives are used as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation, making them useful in industries such as plastics and coatings .
Flame Retardants
Phenol derivatives are used as flame retardants . They can improve the thermal stability and flame resistance of materials, making them useful in industries such as plastics, adhesives, and coatings .
Anti-inflammatory and Anti-tumor Effects
Phenol derivatives have been found to have potential anti-inflammatory and anti-tumor effects . This makes them promising candidates for the development of new therapeutic agents .
Synthesis of Complex Molecules
Phenol derivatives are used in the synthesis of complex molecules . For example, by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), a team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .
Antibacterial Activities
Some phenol derivatives have been found to have antibacterial activities . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial agents .
Direcciones Futuras
The future directions of “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” could involve its potential use in various chemical reactions and syntheses. For instance, it could be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .
Propiedades
IUPAC Name |
2-ethoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3/h5-7,10,14-15H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMXMBKLEGVJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)



![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)
